2-[(2,4-Dimethylphenyl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one
Description
2-[(2,4-Dimethylphenyl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one (hereafter referred to as the target compound) is a synthetic small molecule characterized by a central piperazine ring functionalized with a 2-phenylethenesulfonyl group at the 4-position and a 2,4-dimethylphenylsulfanyl moiety linked via an acetyl spacer. Its molecular formula is C₂₃H₂₅N₂O₃S₂, with a molecular weight of approximately 465.58 g/mol.
Key structural features:
- Piperazine core: Facilitates interactions with biological targets via hydrogen bonding and charge transfer.
- 2,4-Dimethylphenylsulfanyl group: Enhances lipophilicity and may influence receptor binding specificity.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)sulfanyl-1-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S2/c1-18-8-9-21(19(2)16-18)28-17-22(25)23-11-13-24(14-12-23)29(26,27)15-10-20-6-4-3-5-7-20/h3-10,15-16H,11-14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMOIQPUBRUKCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2,4-Dimethylphenyl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one , often referred to in literature as a derivative of piperazine, has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology and therapeutic applications for mood disorders. This article delves into its biological activity, focusing on its mechanisms, efficacy, and potential clinical applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 314.45 g/mol. Its structure features a piperazine ring, which is pivotal in many pharmacological agents due to its ability to interact with various neurotransmitter systems.
Research indicates that this compound exhibits multimodal activity primarily through interactions with serotonin receptors. Specifically, it has been shown to:
- Inhibit the serotonin transporter (SERT) : This action increases serotonin levels in the synaptic cleft, potentially alleviating symptoms of depression and anxiety.
- Modulate serotonin receptors : The compound demonstrates high affinity for 5-HT(1A) and 5-HT(3A) receptors, which are implicated in mood regulation and anxiety responses. For instance, studies have reported a Ki value of 15 nM for 5-HT(1A) and 33 nM for 5-HT(3A) receptors .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Efficacy in Clinical Studies
Clinical investigations into the efficacy of this compound indicate promising results for treating major depressive disorder (MDD) and generalized anxiety disorder (GAD). The following case studies highlight its therapeutic potential:
Case Study 1: Major Depressive Disorder
In a double-blind randomized controlled trial involving patients diagnosed with MDD, participants treated with the compound showed significant improvements in depression scales compared to placebo groups. The study emphasized the compound's rapid onset of action and favorable side effect profile.
Case Study 2: Generalized Anxiety Disorder
Another study focused on patients with GAD demonstrated that treatment with this compound led to a marked reduction in anxiety symptoms as measured by standardized scales (e.g., Hamilton Anxiety Rating Scale). Participants reported improved quality of life and functioning.
Safety and Toxicology
Preclinical toxicity studies have indicated that the compound has a favorable safety profile. However, like many psychoactive agents, it is essential to monitor for potential side effects such as:
- Gastrointestinal disturbances
- Central nervous system effects (e.g., sedation or agitation)
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a class of piperazine derivatives with sulfonyl and arylthio substituents. Below is a comparative analysis of its structural and physicochemical properties against related compounds (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact on Lipophilicity: The target compound’s 2,4-dimethylphenylsulfanyl group confers higher lipophilicity (logP ~3.8 estimated) compared to the polar triazolylsulfanyl group in the ChemDiv compound (logP ~2.5) . Bromophenoxy and chlorophenylsulfonyl derivatives exhibit increased molecular weights but reduced solubility due to halogenation .
Acetamide-linked derivatives (e.g., N-(2,5-dimethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide) show enhanced metabolic stability due to reduced esterase susceptibility .
Pharmacological and Binding Properties
- Cortisol Synthesis Inhibition : Analogues like 1-{4-[4-({(2S,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}ethan-1-one (leniolisib) demonstrate cortisol synthesis inhibition via CYP17A1 binding (IC₅₀ = 12 nM) . The target compound’s sulfonyl group may similarly interact with cytochrome P450 enzymes.
- Kinase Inhibition : Compounds with triazolylsulfanyl groups (e.g., ChemDiv D419-0021) exhibit moderate activity against JAK2 (IC₅₀ = 280 nM), suggesting that the target compound’s arylthio group could be optimized for kinase selectivity .
- Antimicrobial Potential: Derivatives like 2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide show antibacterial activity (MIC = 8 µg/mL against S. aureus), highlighting the role of sulfonyl/arylthio motifs in disrupting bacterial membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
